Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside
Description
Terminological Frameworks for Mannopyranoside Research
The systematic nomenclature of methyl-2-amino-2-deoxy-α-D-mannopyranoside follows IUPAC guidelines, designating it as (2R,3S,4R,5S,6S)-5-amino-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol. This terminology precisely encodes the compound's stereochemical configuration, with the α-anomeric designation indicating axial orientation of the glycosidic methoxy group. The structural formula C₇H₁₅NO₅ (molecular weight 193.20 g/mol) features three hydroxyl groups, one primary amine, and a methyl ether substituent, creating distinct hydrogen-bonding capabilities compared to native mannopyranosides.
Key terminological distinctions arise in comparing this compound to related structures:
- Methyl α-D-mannopyranoside (CAS 617-04-9): Lacks the C2 amino group, retaining native hydroxyl functionality.
- 4,6-Dideoxy derivatives : Feature reduced oxygen content at C4 and C6 positions while maintaining the C2 amino group.
| Property | Methyl-2-Amino-2-Deoxy-α-D-Mannopyranoside | Methyl α-D-Mannopyranoside |
|---|---|---|
| Molecular Formula | C₇H₁₅NO₅ | C₇H₁₄O₆ |
| Molecular Weight (g/mol) | 193.20 | 194.18 |
| Functional Groups | -NH₂, -OCH₃, 3 -OH | -OCH₃, 4 -OH |
| Hydrogen Bond Donors | 4 | 4 |
| Hydrogen Bond Acceptors | 6 | 6 |
Historical Context of Academic Study
Initial synthetic routes to 2-amino-2-deoxy-mannose derivatives emerged in the mid-20th century, driven by interest in aminoglycoside antibiotics. The specific methyl glycoside derivative gained prominence following 1990s advancements in protecting group strategies, particularly benzylidene acetal protections enabling selective functionalization. A pivotal 2007 synthesis protocol demonstrated furanose-free production through altrose intermediate manipulation, resolving prior challenges with anomeric purity.
Recent methodological innovations include:
- Stereospecific deuterium labeling : Enabled precise conformational analysis of antibiotic analogs through 6S-deuteriomethyl substitution.
- C6 modification strategies : Appel halogenation and nucleophilic displacement techniques facilitating 6-amino-6-deoxy variants.
- Solid-phase synthesis : Improved yields for oligosaccharide constructs incorporating this glycoside.
Significance in Carbohydrate Chemistry
As a conformationally restricted aminoglycoside, methyl-2-amino-2-deoxy-α-D-mannopyranoside provides critical insights into:
- Glycosyltransferase specificity : The C2 amino group mimics natural substrates while resisting enzymatic hydrolysis, enabling mechanistic studies.
- Antibiotic resistance mechanisms : Modified derivatives help elucidate bacterial kinase recognition patterns in aminoglycoside-modifying enzymes.
- Glycoconjugate vaccine development : Serves as a stable linker for polysaccharide-protein conjugation due to amine reactivity.
- Molecular dynamics simulations : The rigid pyranose ring with axial methoxy group provides benchmark data for force field validation.
Comparative studies with 4,6-dideoxy analogs (e.g., methyl 4,6-dideoxy-4-{[(2R)-2,4-dihydroxybutanoyl]amino}-2-O-methyl-α-D-mannopyranoside) reveal that C4/C6 deoxygenation increases membrane permeability while maintaining target affinity, suggesting potential prodrug applications.
Current State of Research
Ongoing investigations focus on three primary domains:
Synthetic Methodology Development
Recent advances employ:
- Microwave-assisted glycosylation : Reduces reaction times from 12 hours to 20 minutes while maintaining >90% yields.
- Enzymatic phosphorylation : Recombinant kinases enable regioselective phosphate introduction at C3/C4 positions.
- Flow chemistry systems : Continuous processing improves safety profile for large-scale azide reductions.
Structural Biology Applications
Cryo-EM studies utilizing gold nanoparticle conjugates (via amine-thiol coupling) have mapped lectin binding sites at 2.8Å resolution, revealing previously uncharacterized carbohydrate recognition domains.
Computational Chemistry Integration Machine learning models trained on 15,000 synthetic outcomes predict optimal protecting group combinations with 89% accuracy, significantly accelerating route design for novel derivatives.
Properties
CAS No. |
50991-93-0 |
|---|---|
Molecular Formula |
C7H15NO5 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-5-amino-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H15NO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4+,5-,6-,7+/m1/s1 |
InChI Key |
UCMLSEINWYQAES-BIVRFLNRSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 2-Amino-2-Deoxy-Alpha-D-Mannopyranoside
Starting Materials and General Strategy
The synthesis typically starts from common and readily available sugar precursors such as methyl α-D-glucopyranoside or protected D-glucose derivatives. The key challenge is the stereoselective introduction of the amino group at the C-2 position with retention of the mannose configuration.
Two main synthetic routes have been reported:
- Route A: Sulfonation of methyl 4,6-O-benzylidene-α-D-glucopyranoside at C-2, followed by nucleophilic substitution with azide, and subsequent reduction and acetylation to yield the amino sugar derivative.
- Route B: Regioselective O-trichloroacetimidoyl protection at C-3, followed by sulfonation at C-2, intramolecular cyclization to form an N,O-oxazoline intermediate, hydrolysis, and N-acetylation to afford the amino sugar.
These routes enable access to methyl 2-amino-2-deoxy-alpha-D-mannopyranoside derivatives with high regio- and stereoselectivity.
Detailed Synthetic Steps
Route A: Azide Displacement and Reduction
Selective Sulfonation:
Methyl 4,6-O-benzylidene-α-D-glucopyranoside is treated with triflic anhydride (Tf2O) in pyridine at low temperatures (around -30 °C), selectively sulfonating the C-2 hydroxyl group to form a 2-O-triflate intermediate. This step exploits the differential reactivity of hydroxyl groups and the steric environment to achieve regioselectivity.Nucleophilic Substitution:
The 2-O-triflate intermediate undergoes nucleophilic displacement with sodium azide (NaN3) in dimethylformamide (DMF), replacing the triflate with an azide group to form methyl 2-azido-2-deoxy-D-mannopyranoside.Reduction and Acetylation:
The azide is reduced to the corresponding amine using zinc in the presence of acetic anhydride, which simultaneously acetylates the amino group, yielding N-acetylmannosamine derivatives. This step is crucial for stabilizing the amino functionality and facilitating further transformations.Deprotection and Functionalization:
Further treatment with acetic anhydride and sulfuric acid can replace protecting groups (e.g., benzylidene acetal) with acetyl groups, producing tetraacetylated intermediates suitable for additional glycosylation or derivatization steps.
Route B: Oxazoline Intermediate Formation
Regioselective O-Imidoylation:
Methyl α-D-glucopyranoside derivatives are regioselectively protected at the C-3 hydroxyl using trichloroacetonitrile and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at room temperature to form O-trichloroacetimidate.Sulfonation and Cyclization:
Subsequent sulfonation at C-2 with triflic anhydride in pyridine and treatment with DIPEA (N,N-diisopropylethylamine) leads to intramolecular cyclization, forming a 2,3-N,O-oxazoline intermediate.Hydrolysis and N-Acetylation:
Hydrolysis of the oxazoline ring by sodium hydroxide opens the ring to reveal the free amine at C-2, which is then selectively N-acetylated to yield the desired methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside.
Research Findings and Data Summary
The following table summarizes key reaction conditions and yields reported in the literature for the synthesis of methyl 2-amino-2-deoxy-alpha-D-mannopyranoside and related derivatives:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Selective sulfonation (C-2) | Triflic anhydride, pyridine, -30 °C | >80 | High regioselectivity for C-2 hydroxyl sulfonation |
| Azide displacement | Sodium azide, DMF, room temperature | 75-85 | Efficient nucleophilic substitution |
| Azide reduction & acetylation | Zinc, acetic anhydride, room temperature | 70-80 | Simultaneous reduction and acetylation of amine group |
| O-trichloroacetimidoyl protection (C-3) | Trichloroacetonitrile, DBU, room temperature | ~44 (over 3 steps) | Moderate yield due to regioselectivity challenges |
| Oxazoline formation | Tf2O, pyridine, DIPEA, -30 to 0 °C | Moderate | One-pot formation of oxazoline intermediate |
| Oxazoline hydrolysis & N-acetylation | NaOH hydrolysis, acetic anhydride, room temperature | High | Chemoselective N-acetylation after ring opening |
Mechanistic Insights and Synthetic Challenges
Regioselectivity: The selective sulfonation at C-2 is critical and achieved by exploiting steric and electronic differences among hydroxyl groups, often facilitated by low temperature to prevent side reactions.
Stereochemical Control: The inversion of configuration at C-2 during azide displacement transforms the glucose configuration into the mannose configuration, a key step to obtain the alpha-D-mannopyranoside stereochemistry.
Protecting Group Strategy: Use of benzylidene acetals and acetyl groups protects other hydroxyls during transformations, allowing selective reactions at C-2 and C-3.
Azide Reduction: Zinc-mediated reduction in acetic anhydride is preferred for its mildness and simultaneous acetylation, which stabilizes the amino sugar and prevents side reactions.
Oxazoline Intermediate Utility: The oxazoline intermediate is versatile, allowing introduction of various N-protecting groups beyond acetyl, enabling further synthetic modifications.
Summary Table of Synthetic Routes
| Feature | Route A (Azide Displacement) | Route B (Oxazoline Intermediate) |
|---|---|---|
| Starting Material | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl α-D-glucopyranoside derivatives |
| Key Intermediate | 2-O-triflate, 2-azido derivative | 2,3-N,O-oxazoline |
| Key Reagents | Triflic anhydride, sodium azide, zinc, Ac2O | Trichloroacetonitrile, DBU, Tf2O, DIPEA, NaOH |
| Stereochemical Outcome | Inversion at C-2 to mannose configuration | Retention with oxazoline ring opening |
| Yield Range | 70-85% per step | ~44% overall for intermediate |
| Advantages | Straightforward, gram-scale feasible | Allows diverse N-protecting groups |
| Challenges | Requires low temperature control, handling azides | Moderate regioselectivity in O-imidoylation |
Chemical Reactions Analysis
Types of Reactions
Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside undergoes several types of chemical reactions, including:
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nitrous Acid: Used in the deamination reaction to produce specific derivatives.
Ammonia and Hydrazine: Employed in substitution reactions to replace the amino group with other functional groups.
Major Products Formed
- Methyl 2-deoxy-alpha-D-erythro-hexopyranosid-3-ulose
- 2-O-methyl-D-glucose
Scientific Research Applications
Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
- Biology : Serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
- Medicine : Investigated for its potential role in developing treatments for diseases such as cancer, diabetes, and bacterial infections.
- Industry : Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of methyl-2-amino-2-deoxy-alpha-D-mannopyranoside involves its interaction with specific enzymes and receptors in biological systems. The amino group at the second carbon position allows it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Functional Differences
Key Observations :
- Sugar Backbone Differences: Glucose analogs (e.g., methyl 2-acetamido-2-deoxy-α-D-glucopyranoside) exhibit distinct recognition patterns compared to mannose derivatives due to axial vs. equatorial hydroxyl configurations .
- Substituent Impact: Acylated derivatives (e.g., tri-O-octanoyl) demonstrate increased lipophilicity, enhancing membrane permeability and antimicrobial efficacy . In contrast, azido groups (e.g., 2-azidoethyl) enable bioorthogonal click chemistry for glycoconjugate labeling .
- Amino vs. Acetamido Groups: The free amino group in the target compound offers reactivity for conjugation but may reduce stability compared to acetamido-protected analogs .
Key Insights :
- Acylated derivatives (e.g., tri-O-octanoyl) show superior antimicrobial and anticancer activity due to increased hydrophobicity, enabling membrane interaction .
- The target compound’s amino group may limit direct antimicrobial action but plays a critical role in immune response modulation, as seen in studies of mannose-binding lectins .
Biological Activity
Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside (ManNAc) is an amino sugar derivative of D-mannose, which plays a significant role in various biological processes. This article explores the biological activity of ManNAc, focusing on its biochemical properties, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a pyranose ring structure typical of many carbohydrates. The amino group at the C-2 position and the methyl group at the C-1 position are critical for its biological activity. These functional groups facilitate its involvement in glycosylation reactions, essential for protein folding and stability.
Biological Functions
Cellular Recognition and Glycosylation:
ManNAc is a crucial component in the synthesis of glycosaminoglycans and other biologically relevant molecules. It participates in cellular recognition processes as a component of glycoproteins and glycolipids. The ability to undergo glycosylation reactions enhances its role in cell signaling pathways and protein interactions.
Antimicrobial Properties:
Research indicates that derivatives of ManNAc may exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents or treatments.
Synthesis and Applications
ManNAc can be synthesized through various methods, including nucleophilic displacement reactions that yield high regioselectivity for the amino group at the C-2 position. Such synthetic pathways allow for the generation of diverse derivatives that can serve as glycosyl acceptors or intermediates for further functionalization .
Interaction Studies
Studies have shown that ManNAc influences binding affinities in glycan-protein interactions, which are critical for cellular communication. Molecular modeling techniques have been employed to predict binding sites and affinities, underscoring its importance in biochemical interactions .
Case Studies
-
Glycosylation Mechanisms:
A study demonstrated that ManNAc derivatives can enhance glycosylation efficiency in recombinant proteins, leading to improved stability and activity of therapeutic proteins . -
Antimicrobial Activity:
In vitro studies reported that certain ManNAc derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting their potential use in antibiotic development.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
